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molecular formula C17H14N4O2 B8318097 4-Methyl-3-(3-(pyrimidin-4-yl)pyridin-2-ylamino)benzoic acid CAS No. 870221-16-2

4-Methyl-3-(3-(pyrimidin-4-yl)pyridin-2-ylamino)benzoic acid

Cat. No. B8318097
M. Wt: 306.32 g/mol
InChI Key: ZUUFSYFYFQUKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476434B2

Procedure details

4-(2-Chloro-pyridin-3-yl)-pyrimidine (10.4 g, 54 mmol), 3-amino-4-methylbenzoic acid (19.4 g, 128 mmol), 17 g Et3N-TFA salt (The liquid Et3N-TFA reagent was generated by adding 2.5 mL TFA dropwise to a 0° C. solution of 3 mL Et3N in isopropanol, then concentrating by rotary evaporator followed by 30 minutes under high vacuum.), and 15 mL DMSO were mixed together in a sealed tube under argon. The mixture was stirred at 95° C. for 65 h. After cooling to RT, the residue was sonicated in 100 mL methanol to break up the solids, then filtered to obtain product as a yellow solid. MS m/z=307 [M+H]+. Calc'd for C17H14N4O2: 306.33.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][N:9]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:14][C:15]1[CH:16]=[C:17]([CH:21]=[CH:22][C:23]=1[CH3:24])[C:18]([OH:20])=[O:19].N(CC)(CC)CC.FC(C(O)=O)(F)F.C(O)(C(F)(F)F)=O>C(O)(C)C.CCN(CC)CC>[CH3:24][C:23]1[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][C:15]=1[NH:14][C:2]1[C:7]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][N:9]=2)=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
ClC1=NC=CC=C1C1=NC=NC=C1
Step Two
Name
Quantity
19.4 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1C
Step Three
Name
Quantity
17 g
Type
reactant
Smiles
N(CC)(CC)CC.FC(F)(F)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CC)(CC)CC.FC(F)(F)C(=O)O
Step Five
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
3 mL
Type
solvent
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 95° C. for 65 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrating by rotary evaporator
ADDITION
Type
ADDITION
Details
), and 15 mL DMSO were mixed together in a sealed tube under argon
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the residue was sonicated in 100 mL methanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to obtain product as a yellow solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1=C(C=C(C(=O)O)C=C1)NC1=NC=CC=C1C1=NC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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